5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a fluoro-methylpropan-2-yl group and a thiazole ring with a methylamine group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway .
Mode of Action
this compound interacts with BTK by binding to the enzyme’s active site. This binding inhibits the kinase activity of BTK, preventing the phosphorylation and activation of downstream signaling proteins .
Biochemical Pathways
By inhibiting BTK, this compound disrupts the B-cell antigen receptor signaling pathway. This disruption can lead to decreased B-cell proliferation and survival, and reduced production of inflammatory cytokines .
Pharmacokinetics
Like many small molecule kinase inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of BTK by this compound can lead to a decrease in B-cell mediated immune responses. This can result in reduced symptoms in diseases characterized by excessive B-cell activity, such as certain autoimmune diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Bruton’s tyrosine kinase (BTK) with an IC50 value of 5.5 nM . This interaction is crucial as BTK is involved in the signaling pathways of B cells, and its inhibition can lead to therapeutic effects in conditions like B cell malignancies and autoimmune diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of BTK affects B cell receptor signaling, leading to altered gene expression and reduced proliferation of B cells . This compound also impacts cellular metabolism by interfering with metabolic pathways that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of BTK, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade essential for B cell activation and proliferation . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of BTK and prolonged effects on B cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits BTK without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target interactions and disruption of normal cellular processes . Threshold effects are also noted, where a minimum effective dose is required to achieve therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The activity and function of the compound are influenced by its localization, as it needs to be in the right place at the right time to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Fluoro-Methylpropan-2-yl Group: This step involves the selective fluorination and alkylation of the pyrimidine ring.
Synthesis of the Thiazole Ring: The thiazole ring is formed through a condensation reaction involving appropriate thioamide and α-haloketone precursors.
Coupling of the Pyrimidine and Thiazole Rings: The final step involves coupling the pyrimidine and thiazole rings under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylpropan-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of de-fluorinated and hydrogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine: shares similarities with other heteroaryl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrimidine and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[2-(1-fluoro-2-methylpropan-2-yl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-7-9(18-11(14)16-7)8-4-5-15-10(17-8)12(2,3)6-13/h4-5H,6H2,1-3H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOMWMMKUHHXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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